N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(2-ethylphenyl)bicyclo[221]heptane-2-carboxamide is an organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the carboxamide group: This step involves the reaction of the bicyclo[2.2.1]heptane derivative with an appropriate amine, such as 2-ethylphenylamine, under conditions that facilitate amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are both efficient and environmentally benign are often employed to enhance the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, thereby modulating the activity of its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyethyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(2-chlorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
Uniqueness
N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-ethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c1-2-12-5-3-4-6-15(12)17-16(18)14-10-11-7-8-13(14)9-11/h3-6,11,13-14H,2,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSVTLCAUHRCIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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